molecular formula C12H14ClF3S B14052897 1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethylthio)benzene

Cat. No.: B14052897
M. Wt: 282.75 g/mol
InChI Key: NKNVNBDJDFOQBX-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a chloropropyl group, an ethyl group, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethylthio)benzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.

    Reduction Reactions: The trifluoromethylthio group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include potassium carbonate, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethylthio)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group is known to enhance the lipophilicity of the compound, allowing it to easily cross cell membranes and interact with intracellular targets. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethyl group may also contribute to the overall stability and reactivity of the compound .

Comparison with Similar Compounds

1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethylthio)benzene can be compared with other similar compounds such as:

    1-(3-Chloropropyl)-3-ethylbenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.

    1-(3-Chloropropyl)-2-methyl-3-(trifluoromethylthio)benzene: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.

    1-(3-Chloropropyl)-2-ethyl-4-(trifluoromethylthio)benzene: The position of the trifluoromethylthio group is different, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H14ClF3S

Molecular Weight

282.75 g/mol

IUPAC Name

1-(3-chloropropyl)-2-ethyl-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14ClF3S/c1-2-10-9(6-4-8-13)5-3-7-11(10)17-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3

InChI Key

NKNVNBDJDFOQBX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1SC(F)(F)F)CCCCl

Origin of Product

United States

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